4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid

Physicochemical profiling Drug-likeness Permeability prediction

4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid (CAS 885524-97-0) is a disubstituted indole-2-carboxylic acid derivative bearing a difluoromethoxy (–OCF₂H) group at the 4-position and a methoxy (–OCH₃) group at the 5-position of the indole core. With a molecular formula of C₁₁H₉F₂NO₄ and a molecular weight of 257.19 g/mol, this compound is commercially available as a research chemical and versatile small-molecule scaffold.

Molecular Formula C11H9F2NO4
Molecular Weight 257.193
CAS No. 885524-97-0
Cat. No. B2940394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid
CAS885524-97-0
Molecular FormulaC11H9F2NO4
Molecular Weight257.193
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC(F)F
InChIInChI=1S/C11H9F2NO4/c1-17-8-3-2-6-5(9(8)18-11(12)13)4-7(14-6)10(15)16/h2-4,11,14H,1H3,(H,15,16)
InChIKeyKPONUKNKUYUEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid (CAS 885524-97-0): A Dual-Substituted Indole-2-carboxylic Acid Scaffold for Medicinal Chemistry and Chemical Biology


4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid (CAS 885524-97-0) is a disubstituted indole-2-carboxylic acid derivative bearing a difluoromethoxy (–OCF₂H) group at the 4-position and a methoxy (–OCH₃) group at the 5-position of the indole core . With a molecular formula of C₁₁H₉F₂NO₄ and a molecular weight of 257.19 g/mol, this compound is commercially available as a research chemical and versatile small-molecule scaffold . The combination of the electron-withdrawing difluoromethoxy moiety, known for its conformational polarity and metabolic stability properties, and the electron-donating methoxy group creates a unique electronic environment on the indole ring that is of interest in the design of bioactive molecules, particularly as intermediates for S1P receptor modulators [1].

Why Indole-2-carboxylic Acid Analogs Cannot Simply Substitute 4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid in SAR-Driven Research


Indole-2-carboxylic acid derivatives are widely employed in medicinal chemistry, but the precise substitution pattern—particularly the presence and position of both the difluoromethoxy and methoxy groups—dictates biological target engagement, physicochemical properties, and downstream synthetic utility. The difluoromethoxy group at the 4-position introduces a conformationally dynamic lipophilic/hydrophilic switch that is absent in unsubstituted or mono-substituted analogs, while the 5-methoxy group further modulates electron density and hydrogen-bonding capacity [1]. Simple replacement with 4-(difluoromethoxy)-1H-indole-2-carboxylic acid (lacking the 5-OCH₃), 5-methoxy-1H-indole-2-carboxylic acid (lacking the 4-OCF₂H), or the corresponding methyl ester (altered reactivity at the carboxylic acid handle) would yield compounds with fundamentally different steric, electronic, and pharmacokinetic profiles, as evidenced by the structure-activity relationships established in indole-based IDO1/TDO dual inhibitor series [2]. The quantitative evidence below demonstrates where measurable differentiation exists.

Quantitative Differentiation Evidence: 4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid vs. Closest Analogs


Hydrogen-Bond Donor/Acceptor Profile Differentiates 4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid from Des-methoxy and Des-difluoromethoxy Analogs

The target compound possesses 2 hydrogen-bond donors (indole N–H, carboxylic acid O–H) and 6 hydrogen-bond acceptors (carboxylic acid C=O, ether oxygens from OCF₂H and OCH₃, fluorine atoms), totaling 8 H-bonding features . In contrast, 4-(difluoromethoxy)-1H-indole-2-carboxylic acid (CAS 885524-95-8, lacking the 5-OCH₃) has 2 H-bond donors and 5 H-bond acceptors, while 5-methoxy-1H-indole-2-carboxylic acid (lacking the 4-OCF₂H) has 2 donors and 4 acceptors . The additional H-bond acceptor in the target compound contributes to a predicted topological polar surface area (TPSA) of approximately 77–82 Ų (calculated via fragment-based methods), which is 8–13 Ų higher than the des-methoxy analog, directly impacting predicted intestinal absorption and blood-brain barrier penetration according to Lipinski and Veber rule-based models [1].

Physicochemical profiling Drug-likeness Permeability prediction

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalty Relative to Rigid Indole-2-carboxylic Acids

The target compound contains 4 rotatable bonds (carboxylic acid C–C, two ether linkages for OCF₂H and OCH₃, and the OCF₂H C–F bond rotation), as reported in its computed molecular descriptors . This compares to 3 rotatable bonds in 4-(difluoromethoxy)-1H-indole-2-carboxylic acid and 2 rotatable bonds in the unsubstituted indole-2-carboxylic acid scaffold [1]. While increased rotational degrees of freedom generally impose an entropic penalty upon target binding, the difluoromethoxy group is known to exhibit a conformational bias due to the gauche effect, partially restricting rotational freedom in a manner not captured by simple rotatable bond counts [2]. This creates a differentiated conformational pre-organization profile versus analogs with only methoxy or only difluoromethoxy substitution, potentially reducing the effective entropic penalty while maintaining the ability to sample productive binding conformations.

Conformational analysis Entropy-driven binding Scaffold selection

Isosteric Replacement Potential: The 4-OCF₂H/5-OCH₃ Combination as a Superior Carboxylic Acid Bioisostere Partner Compared to 4-OCF₂H-Only or 5-OCH₃-Only Indole Scaffolds

The difluoromethoxy (–OCF₂H) group is well-established in medicinal chemistry as a lipophilic hydrogen-bond donor isostere and a metabolically stable replacement for methoxy (–OCH₃) or hydroxyl (–OH) groups [1]. In the target compound, the simultaneous presence of a 4-OCF₂H group (providing metabolic shielding and potential hydrogen-bond donation via the C–H proton) and a 5-OCH₃ group (classical electron-donating and H-bond accepting moiety) creates a differentiated electronic push-pull system on the indole ring. This contrasts with 4-(difluoromethoxy)-1H-indole-2-carboxylic acid, which lacks the electron-donating 5-substituent, and with 5-methoxy-1H-indole-2-carboxylic acid, which lacks the metabolically stabilizing OCF₂H group. In the IDO1/TDO dual inhibitor series reported by Cui et al. (2020), specific indole-2-carboxylic acid substitution patterns produced IC₅₀ values ranging from >100 μM to 1.17 μM depending on the nature and position of substituents, demonstrating that dual substitution at the 4- and 5-positions is a critical determinant of potency [2]. While the specific target compound was not tested in that study, the SAR trends suggest that the 4-OCF₂H/5-OCH₃ combination may offer a distinct activity profile worthy of experimental investigation.

Bioisosterism Metabolic stability Lead optimization

Molecular Weight and Heavy Atom Count Differentiation: Implications for Fragment-Based Screening Library Design vs. Simpler Indole Carboxylic Acids

With a molecular weight of 257.19 g/mol and 18 heavy atoms, the target compound occupies a distinct chemical space between classic fragment-sized indole-2-carboxylic acid (MW 161.16, 12 heavy atoms) and more elaborate drug-like indole derivatives . This positions the compound in the 'lead-like' rather than 'fragment-like' space according to the rule-of-three criteria (MW ≤ 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 6), making it suitable for direct lead optimization rather than fragment screening [1]. In comparison, 4-(difluoromethoxy)-1H-indole-2-carboxylic acid (MW 227.16, 16 heavy atoms) and 5-methoxy-1H-indole-2-carboxylic acid (MW 191.18, 14 heavy atoms) fall at intermediate positions that may less optimally balance the fragment-vs-lead trade-off. The target compound's MW and complexity also provide a more advanced starting point for parallel library synthesis, reducing the number of synthetic steps required to reach drug-like candidates.

Fragment-based drug discovery Library design Lead-likeness

Optimal Application Scenarios for 4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid (CAS 885524-97-0) Based on Differentiation Evidence


S1P Receptor Modulator Lead Optimization: Advanced Intermediate for Autoimmune and Inflammatory Disease Programs

Patent WO2022002225A1, assigned to Shanghai Medicilon Inc., explicitly discloses indole derivatives with 4- and 5-position substitution patterns as S1P receptor regulators with potential utility in Crohn's disease, ulcerative colitis, psoriasis, rheumatoid arthritis, and multiple sclerosis [1]. The 4-OCF₂H/5-OCH₃ disubstitution pattern present in the target compound maps directly onto the claimed generic scaffold, positioning this compound as a key intermediate for synthesizing patent-exemplified S1P modulators. The carboxylic acid handle at the 2-position serves as a versatile derivatization point for amide coupling, esterification, or bioisosteric replacement, enabling rapid SAR exploration around the indole core. This scenario is supported by the compound's lead-like MW (257.19 g/mol) and balanced HBD/HBA profile, which make it an appropriate starting point for medicinal chemistry optimization without requiring de novo scaffold construction.

IDO1/TDO Dual Inhibitor Probe Design: Accessing Uncharted Substitution Space on the Indole-2-carboxylic Acid Pharmacophore

The comprehensive SAR study by Cui et al. (2020) on indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors demonstrated that potency varies by >85-fold depending on the substitution pattern, with the most potent compound (9o-1) achieving IC₅₀ values of 1.17 μM (IDO1) and 1.55 μM (TDO) [2]. Notably, no compounds with the 4-OCF₂H/5-OCH₃ combination were included in that study, representing an unexplored region of chemical space. Procuring the target compound enables the synthesis and testing of novel IDO1/TDO inhibitors that combine the metabolic stability advantages of the OCF₂H group with the electron-donating properties of the 5-OCH₃ group—a combination that, based on established SAR trends, may yield potency comparable to or exceeding that of the reported 6-acetamido series. The differentiated HBA count (6 vs. 4–5 for comparators) suggests potentially distinct binding interactions with the heme iron or active-site residues in IDO1/TDO.

Metabolic Stability-Focused Fragment-to-Lead Campaigns Requiring an OCF₂H-Containing Indole Scaffold with a Derivatizable Carboxylic Acid Handle

The difluoromethoxy group is a recognized metabolically stable isostere for methoxy and hydroxy groups, with the OCF₂H moiety resisting oxidative O-dealkylation by cytochrome P450 enzymes while retaining hydrogen-bond donor capacity via the C–H proton (Meanwell, 2018) [3]. In contrast, the 5-OCH₃ group in the target compound remains susceptible to metabolic oxidation, providing an embedded metabolic soft spot that can be monitored in vitro for structure-metabolism relationship studies. This creates a unique 'internal standard' scenario where the differential metabolic fate of OCF₂H vs. OCH₃ on the same scaffold can be directly compared using the same analytical methods—a capability not available with mono-substituted analogs. The carboxylic acid moiety further enables rapid derivatization to amides, esters, or heterocycles for property optimization.

Parallel Library Synthesis for High-Throughput Screening: A Dual-Functionalized Scaffold Requiring Fewer Synthetic Steps to Reach Screening Candidates

With 18 heavy atoms and two differentiated functionalization points (the 2-carboxylic acid and the potential for further indole N–H or C–H functionalization), the target compound serves as an advanced starting material for parallel library synthesis [1]. Compared to starting from indole-2-carboxylic acid (12 heavy atoms, requiring 2 additional functionalization steps to introduce OCF₂H and OCH₃ groups), the target compound reduces the synthetic sequence by at least 2 steps, translating to higher throughput, lower cost, and reduced synthetic risk in library production. The commercial availability of this compound from multiple suppliers (SCBT, CymitQuimica, Leyan) with purities ≥95% ensures reliable procurement for medium-to-high-throughput chemistry workflows.

Quote Request

Request a Quote for 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.